2-cyclopentyl-2-phenyl-N-(4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-cyclopentyl-2-phenyl-N-(4H-1,2,4-triazol-3-yl)acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a unique structure that combines a cyclopentyl group, a phenyl group, and a triazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-2-phenyl-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of cyclopentanone with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with ethyl bromoacetate to form the corresponding ester. The ester is subsequently cyclized with hydrazine hydrate to form the triazole ring. Finally, the triazole derivative is acylated with acetic anhydride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-2-phenyl-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-cyclopentyl-2-phenyl-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its triazole moiety, which is known for its therapeutic properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-2-phenyl-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Voriconazole: Another triazole antifungal agent.
Uniqueness
2-cyclopentyl-2-phenyl-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to its specific combination of a cyclopentyl group, a phenyl group, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H18N4O |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-cyclopentyl-2-phenyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C15H18N4O/c20-14(18-15-16-10-17-19-15)13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2,(H2,16,17,18,19,20) |
InChI Key |
MFLSVYJDVJXFIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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